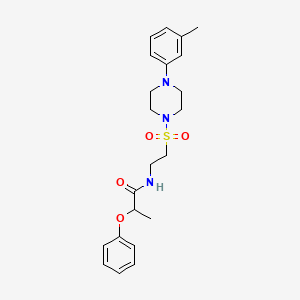![molecular formula C13H13N3O B2551913 N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide CAS No. 2093735-01-2](/img/structure/B2551913.png)
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The exact mechanism of action of N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and pain. By inhibiting COX enzymes, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been found to reduce the activity of myeloperoxidase (MPO), an enzyme that is involved in the production of reactive oxygen species (ROS) during inflammation. Additionally, this compound has been found to reduce the levels of nitric oxide (NO), a molecule that is involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic activities. This compound has also been found to be safe and well-tolerated in animal studies. However, there are some limitations associated with this compound. It has poor solubility in water, which may limit its use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has shown promising results in various scientific research fields. There are several future directions that can be explored to further understand the potential applications of this compound. One direction is to study the effects of this compound on other inflammatory mediators, such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2). Another direction is to investigate the potential of this compound as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new methods for the synthesis of this compound may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has been reported using various methods. One of the most commonly used methods involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to obtain 1-(2-methylphenyl)-3-oxobut-1-en-1-yl)hydrazine. This intermediate compound is then reacted with acetic anhydride and sodium acetate to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide has been extensively studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been reported to exhibit antimicrobial, antitumor, and anticonvulsant activities. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(17)15-12-8-9-14-16(12)11-7-5-4-6-10(11)2/h3-9H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWYYHYDWTIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

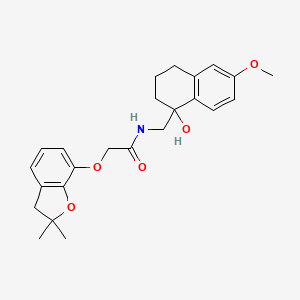
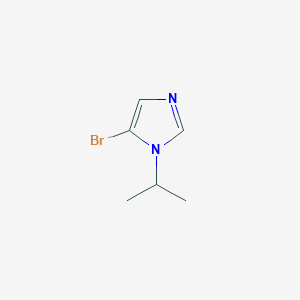
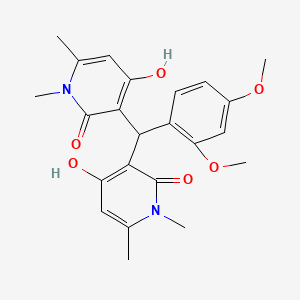
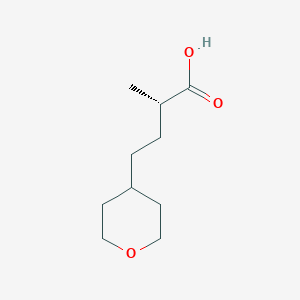
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)
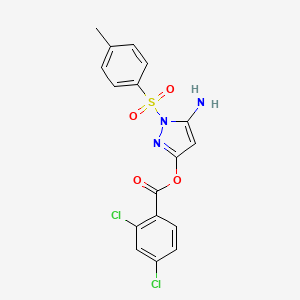
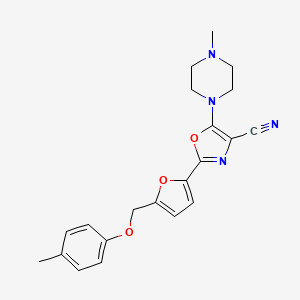

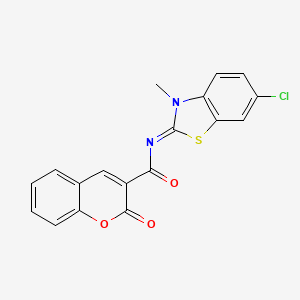
![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
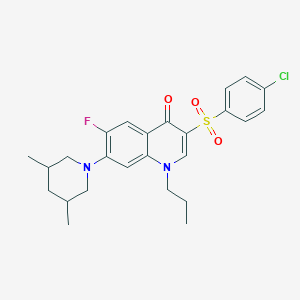
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)

